molecular formula C18H15N2+ B14151301 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium CAS No. 89321-40-4

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium

Cat. No.: B14151301
CAS No.: 89321-40-4
M. Wt: 259.3 g/mol
InChI Key: PCUHSSIUDLCCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula C18H15N2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The presence of the cyano group and the quinoline structure makes it a valuable compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium typically involves the reaction of quinoline derivatives with cyanoacetylating agents. One common method includes the reaction of quinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of quinoline derivatives with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyano group or the quinoline ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated quinoline derivatives or acylated products.

Scientific Research Applications

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is unique due to the presence of both the cyano group and the 4-methylphenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

89321-40-4

Molecular Formula

C18H15N2+

Molecular Weight

259.3 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile

InChI

InChI=1S/C18H15N2/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20/h2-10,13H,12H2,1H3/q+1

InChI Key

PCUHSSIUDLCCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.